Anemonin Anemonin Anemonin is a natural product found in Drymaria cordata, Ranunculus acris, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 90921-11-2
VCID: VC21197937
InChI: InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2
SMILES: C1CC2(C13C=CC(=O)O3)C=CC(=O)O2
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol

Anemonin

CAS No.: 90921-11-2

Cat. No.: VC21197937

Molecular Formula: C10H8O4

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

Anemonin - 90921-11-2

Specification

CAS No. 90921-11-2
Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
IUPAC Name 4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione
Standard InChI InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2
Standard InChI Key JLUQTCXCAFSSLD-UHFFFAOYSA-N
SMILES C1CC2(C13C=CC(=O)O3)C=CC(=O)O2
Canonical SMILES C1CC2(C13C=CC(=O)O3)C=CC(=O)O2

Introduction

Chemical Structure and Biosynthesis

Chemical Structure

Anemonin possesses a unique tri-spirocyclic dibutenolide structure. X-ray crystallography studies have revealed important structural characteristics of this compound. The two butenolide rings in anemonin exclusively adopt a trans relationship relative to each other . The central cyclobutane ring exhibits a bent conformation with a dihedral angle of 152°, while nuclear magnetic resonance (NMR) spectroscopy shows that this central ring is also twisted by 9-11° . These structural features are crucial for understanding anemonin's biological activities and interactions with molecular targets.

Biosynthetic Pathway

The biosynthesis of anemonin follows a fascinating pathway that begins with ranunculin, a glucoside that serves as a chemotaxonomic marker in Ranunculaceae plants . When these plants experience physical damage, such as crushing or bruising, the enzyme β-glucosidase is released, triggering a cascade of reactions. This enzyme catalyzes the hydrolysis of ranunculin, resulting in the formation of protoanemonin and glucose . This process represents a defense mechanism employed by the plant.

The newly formed protoanemonin is inherently unstable and rapidly undergoes cyclodimerization in aqueous environments to form anemonin . This dimerization process is highly selective, producing a head-to-head dimer with the two butenolide rings maintaining a trans relationship . The selectivity of this reaction has been attributed to the stability of a proposed diradical intermediate, where the resulting radicals are delocalized through the α,β-unsaturated system .

Stability and Isolation

While ranunculin and protoanemonin are characterized by inherent instability, anemonin demonstrates significantly greater stability, making it suitable for biological assays and therapeutic applications . The instability of ranunculin and the rapid dimerization of protoanemonin render these precursors unsuitable for direct use in biological investigations . Consequently, anemonin has emerged as the preferred molecule for bioassays among these compounds.

Pharmacological Properties

Anti-inflammatory Effects

One of the most extensively studied properties of anemonin is its anti-inflammatory activity. Research has demonstrated that anemonin effectively represses the expression of inflammatory mediators, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) in hydrogen peroxide-induced nucleus pulposus cells .

Additionally, anemonin has shown promise in counteracting lipopolysaccharide-induced inflammation, further supporting its anti-inflammatory potential . The compound's capacity to inhibit nitric oxide synthesis represents another mechanism through which it exerts anti-inflammatory effects . These properties make anemonin particularly promising for addressing inflammatory conditions such as arthritis, ulcerative colitis, and intervertebral disk degeneration .

Antioxidant Effects

Anemonin demonstrates significant antioxidant properties that contribute to its therapeutic potential. Studies have shown that anemonin attenuates hydrogen peroxide-induced oxidative stress in nucleus pulposus cells . Specifically, anemonin treatment results in decreased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while simultaneously increasing levels of superoxide dismutase (SOD) . These effects indicate anemonin's ability to restore the balance between oxidants and antioxidants in cellular environments subjected to oxidative stress.

Effects on Extracellular Matrix

Research has revealed that anemonin prevents the degradation of the extracellular matrix induced by hydrogen peroxide in nucleus pulposus cells . This effect is characterized by the downregulation of matrix-degrading enzymes such as matrix metalloproteinase-3 (MMP-3), MMP-13, and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS)-4 and ADAMTS-5 . Concurrently, anemonin treatment results in the upregulation of collagen II, a crucial component of the extracellular matrix . These findings suggest that anemonin may be beneficial in conditions involving extracellular matrix degradation, such as intervertebral disk degeneration.

Molecular Mechanisms of Action

Inhibition of NOX4/NF-κB Pathway

A key mechanism underlying anemonin's biological effects involves the inhibition of the NOX4/NF-κB signaling pathway . NADPH oxidase 4 (NOX4) plays a critical role in regulating oxidative stress, and anemonin has been shown to restrain the expression of NOX4 . Additionally, anemonin inhibits the phosphorylation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, oxidative stress, and extracellular matrix degradation .

Research has demonstrated that the overexpression of NOX4 counteracts the antioxidant and anti-inflammatory activities of anemonin in hydrogen peroxide-induced nucleus pulposus cells . Similarly, the inhibition of extracellular matrix degradation induced by anemonin is reversed when NOX4 is overexpressed . These findings confirm that the NOX4/NF-κB pathway represents a critical target for anemonin's therapeutic effects.

Therapeutic Applications

Intervertebral Disk Degeneration

Intervertebral disk degeneration (IVDD) represents a condition characterized by the progressive deterioration of the intervertebral disks, leading to back pain and disability. Excessive oxidative stress plays a crucial role in the progression of IVDD, and anemonin's antioxidant properties make it a promising candidate for addressing this condition .

Research has demonstrated that anemonin effectively reduces hydrogen peroxide-induced oxidative stress, inflammation, and extracellular matrix degradation in nucleus pulposus cells, which are central to disk function . By inhibiting the NOX4/NF-κB pathway, anemonin addresses key mechanisms underlying disk degeneration . These findings suggest that anemonin might represent a candidate drug for the treatment of IVDD.

Inflammatory Conditions

Anemonin shows considerable promise for treating various inflammatory conditions. Specifically, the compound has demonstrated potential for addressing arthritis, cerebral ischemia, and ulcerative colitis . Its capacity to inhibit nitric oxide synthesis and counteract lipopolysaccharide-induced inflammation contributes to its efficacy in these conditions .

Other Applications

Beyond its established anti-inflammatory and antioxidant applications, anemonin has also been investigated for its potential as a cosmetic agent . Additionally, its anti-infective properties suggest possible applications in addressing certain infectious conditions .

Comparative Analysis of Anemonin and Its Precursors

PropertyRanunculinProtoanemoninAnemonin
Chemical NatureGlucosideButenolideTri-spirocyclic dibutenolide
StabilityUnstableHighly unstableStable
FormationPresent in intact plantsFormed by enzymatic cleavage of ranunculinFormed by cyclodimerization of protoanemonin
Suitability for BioassaysUnsuitableUnsuitableSuitable
Biological ActivitiesLimited direct activityToxicAnti-inflammatory, antioxidant, anti-infective

This table highlights the progression from ranunculin to anemonin, demonstrating how the final compound gains stability and beneficial properties through the biosynthetic pathway .

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